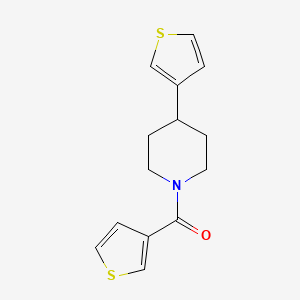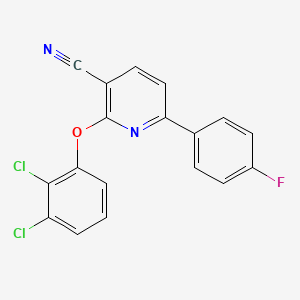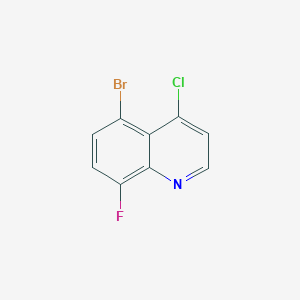
5-Bromo-4-chloro-8-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-8-fluoroquinoline: is a heterocyclic aromatic compound with the molecular formula C9H4BrClFN . It belongs to the quinoline family, which is characterized by a fused benzene and pyridine ring system. The presence of bromine, chlorine, and fluorine atoms in the quinoline structure imparts unique chemical and physical properties to this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-4-chloro-8-fluoroquinoline is used as a building block in organic synthesis. Its unique halogenated structure makes it a valuable intermediate for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of halogen atoms can enhance its binding affinity to biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including antibacterial and antimalarial activities. Its structure is similar to other quinoline-based drugs, which are known for their medicinal properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as liquid crystals and dyes .
Safety and Hazards
5-Bromo-4-chloro-8-fluoroquinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-8-fluoroquinoline typically involves halogenation reactions. One common method is the direct fluorination of quinoline derivatives, followed by bromination and chlorination. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-8-fluoroquinoline can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Cross-Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex biaryl compounds .
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-8-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-8-fluoroquinoline
- 4-Chloro-8-fluoroquinoline
- 5-Bromo-4-chloroquinoline
Comparison: 5-Bromo-4-chloro-8-fluoroquinoline is unique due to the presence of three different halogen atoms in its structure. This combination of halogens can impart distinct chemical reactivity and biological activity compared to other quinoline derivatives. For example, the presence of fluorine can enhance the compound’s lipophilicity and metabolic stability, while bromine and chlorine can influence its electronic properties and binding interactions .
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-8-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-5-1-2-7(12)9-8(5)6(11)3-4-13-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLBEBOKQVNTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=NC2=C1F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2637392.png)
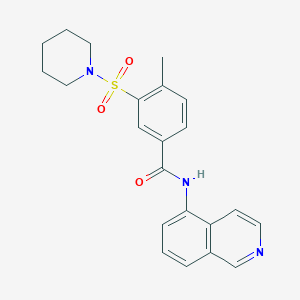
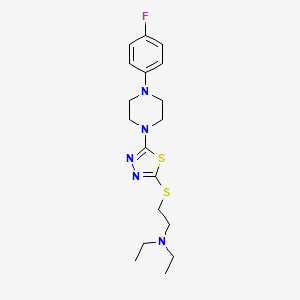
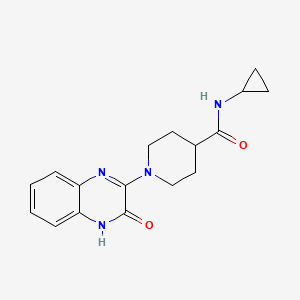
![N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2637400.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637401.png)


![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2637405.png)
![methyl (2E)-2-{[(2E)-3-methoxy-3-oxo-2-(phenylmethylidene)propoxy]methyl}-3-phenylprop-2-enoate](/img/structure/B2637406.png)
![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2637407.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2637410.png)
